molecular formula C18H13ClN2O3 B2819653 2-(3-chlorophenyl)-8-ethoxychromeno[2,3-c]pyrazol-3(2H)-one CAS No. 954107-28-9

2-(3-chlorophenyl)-8-ethoxychromeno[2,3-c]pyrazol-3(2H)-one

Cat. No. B2819653
CAS RN: 954107-28-9
M. Wt: 340.76
InChI Key: FBZFBIMMGSJWCT-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-8-ethoxychromeno[2,3-c]pyrazol-3(2H)-one, also known as CPEC, is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CPEC belongs to the family of pyrazole derivatives, which are known for their diverse biological activities.

Scientific Research Applications

Anticancer Activity

The compound has shown promising results in in vitro cytotoxic activity against MCF-7 (breast adenocarcinoma) and A549 (lung cancer) cell lines . This suggests that it could be further optimized as an anticancer agent .

Free Radical Scavenging

The compound has been associated with free radical scavenging activity . This property is important in many biological reactions and could be beneficial in the treatment of diseases caused by oxidative stress.

Synthesis of Dihydropyrano[2,3-c]pyrazoles

The compound can be used in the synthesis of dihydropyrano[2,3-c]pyrazoles . These are important class of heterocyclic compounds known for their wide applications in medicinal and pharmaceutical chemistry .

Antimicrobial Activity

Dihydropyrano[2,3-c]pyrazoles, which can be synthesized using the compound, are known for their anti-microbial properties . This suggests potential use in the development of new antimicrobial agents.

Anti-inflammatory Activity

Dihydropyrano[2,3-c]pyrazoles are also known for their anti-inflammatory properties . This suggests potential use in the treatment of inflammatory diseases.

Kinase Inhibitory Activity

Dihydropyrano[2,3-c]pyrazoles have shown kinase inhibitory activity . This property is important in the regulation of various cellular activities and could be beneficial in the treatment of diseases caused by dysregulated kinase activity.

properties

IUPAC Name

2-(3-chlorophenyl)-8-ethoxychromeno[2,3-c]pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O3/c1-2-23-15-8-3-5-11-9-14-17(24-16(11)15)20-21(18(14)22)13-7-4-6-12(19)10-13/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZFBIMMGSJWCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC3=NN(C(=O)C3=C2)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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